molecular formula C26H21N3O B160112 Coelenterazine 400a CAS No. 70217-82-2

Coelenterazine 400a

Cat. No.: B160112
CAS No.: 70217-82-2
M. Wt: 391.5 g/mol
InChI Key: XNNYOKUWNAAJQW-UHFFFAOYSA-N
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Description

Coelenterazine 400a, also known as DeepBlueCTM, is a derivative of coelenterazine, a luminophore found in various marine organisms. It is widely used as a substrate for Renilla reniformis luciferase (RLuc) in bioluminescence applications. This compound is particularly favored in bioluminescence resonance energy transfer (BRET) assays due to its emission maximum of approximately 400 nm, which minimizes interference with green fluorescent protein (GFP) emission .

Mechanism of Action

Target of Action

Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .

Mode of Action

This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .

Biochemical Pathways

This compound is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .

Pharmacokinetics

It is known that this compound is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of this compound over time, reducing its overall activity .

Result of Action

The result of this compound’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .

Action Environment

Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of this compound . These factors can lead to the auto-oxidation of this compound, reducing its overall activity . Therefore, it is recommended to store this compound in a dry, oxygen-free environment, protected from light .

Biochemical Analysis

Biochemical Properties

Coelenterazine 400a interacts with the enzyme Renilla reniformis luciferase (RLuc) to emit blue light at 395 nm . This interaction is exploited in bioluminescent resonant energy transfer (BRET) studies, particularly when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) .

Cellular Effects

This compound’s interaction with Renilla luciferase (RLuc) and its role in BRET can influence various cellular processes. For instance, this energy transfer property is used to design proximity assays that study protein-protein interactions, including those involved in G protein-coupled receptor signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by Renilla reniformis luciferase (RLuc), which results in the emission of blue light at 395 nm . This process is exploited in BRET studies to monitor protein-protein interactions .

Temporal Effects in Laboratory Settings

This compound is known to continuously oxidize over time in aqueous solutions . It is recommended to prepare the working solution fresh every time before an assay .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for Renilla reniformis luciferase (RLuc) in the process of bioluminescence .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in BRET studies

Subcellular Localization

Its role in BRET studies suggests that it may be localized in proximity to Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine 400a involves multiple steps, starting from the imidazopyrazinone core. The key steps include:

    Formation of the Imidazopyrazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Various substituents are introduced at specific positions on the imidazopyrazinone core to achieve the desired properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Coelenterazine 400a undergoes several types of chemical reactions, including:

    Oxidation: In the presence of luciferase and molecular oxygen, this compound is oxidized, resulting in the emission of blue light.

    Substitution: Various substituents can be introduced at specific positions on the imidazopyrazinone core to modify its properties.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and luciferase are essential for the bioluminescence reaction.

    Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions under controlled conditions.

Major Products: The primary product of the oxidation reaction is the excited state of coelenteramide, which emits light upon returning to the ground state. Substitution reactions yield various derivatives of this compound with modified properties .

Scientific Research Applications

Coelenterazine 400a has a wide range of applications in scientific research, including:

    Bioluminescence Imaging: Used in bioluminescence imaging (BLI) to monitor biological processes in vitro and in vivo.

    BRET Assays: Employed in BRET assays to study protein-protein interactions, particularly those involving G protein-coupled receptors.

    Calcium Ion Detection: Utilized in real-time detection of calcium ion concentrations in live cells.

    Gene Reporter Assays: Used as a substrate in gene reporter assays to study gene expression and regulation.

    Drug Screening: Applied in high-throughput screening (HTS) for drug discovery and development .

Comparison with Similar Compounds

Coelenterazine 400a is compared with other coelenterazine derivatives such as:

    Coelenterazine h: Displays an emission maximum of 475 nm and is used in BRET1 protocols.

    Native Coelenterazine: The most commonly used form with an emission peak around 475 nm.

    Coelenterazine e: Another derivative with distinct bioluminescence properties.

Uniqueness: this compound is unique due to its emission maximum of approximately 400 nm, which minimizes interference with GFP emission, making it ideal for BRET2 assays. It also provides higher signal resolution compared to other derivatives .

Properties

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYOKUWNAAJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628592
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70217-82-2
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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